

Application of Almokalant in Stem Cell-Derived Cardiomyocyte Research

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Human induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs) have emerged as a critical tool in cardiovascular research and drug development. These cells recapitulate many of the electrophysiological properties of native human cardiomyocytes, providing a powerful in vitro model for studying cardiac function, disease modeling, and cardiotoxicity screening.

Almokalant, a potent and specific blocker of the human Ether-à-go-go-Related Gene (hERG) potassium channel, is a key compound in this field. The hERG channel conducts the rapid delayed rectifier potassium current (IKr), which is crucial for cardiac action potential repolarization. Inhibition of this channel can lead to a prolongation of the action potential duration (APD), a hallmark of increased risk for developing potentially fatal arrhythmias like Torsades de Pointes (TdP). Due to its well-characterized proarrhythmic effects, Almokalant serves as an essential positive control in assays designed to assess the cardiac safety of new chemical entities.

This document provides detailed application notes and protocols for the use of **Almokalant** in hiPSC-CM research, focusing on its mechanism of action, its effects on cardiomyocyte electrophysiology, and standardized methods for its application in common experimental platforms.

Mechanism of Action

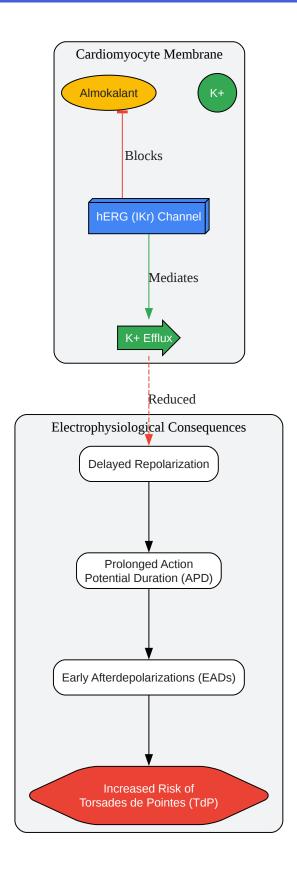


Methodological & Application

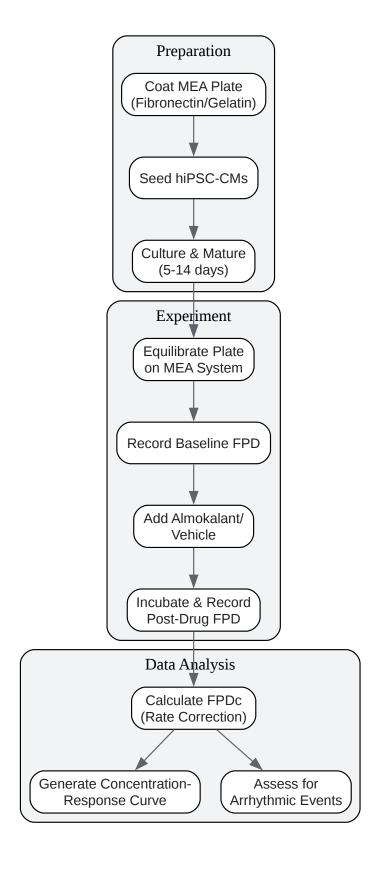
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Almokalant exerts its effects by directly blocking the pore of the hERG potassium channel. This inhibition reduces the outward flow of potassium ions during the repolarization phase of the cardiac action potential. The diminished repolarizing current leads to a delay in the return of the membrane potential to its resting state, thereby prolonging the action potential duration. This mechanism is central to its utility as a reference compound for proarrhythmic risk assessment.









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